molecular formula C18H28ClNO3 B13780101 Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride CAS No. 67032-07-9

Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride

Cat. No.: B13780101
CAS No.: 67032-07-9
M. Wt: 341.9 g/mol
InChI Key: CNBJWXXSAPJRFH-UHFFFAOYSA-N
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Description

Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety, a hydroxy group, and a piperidino propyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride typically involves the esterification of o-hydroxybenzoic acid with 3-(2,4,6-trimethylpiperidino)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process. Additionally, industrial production may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidino propyl ester group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate specific biochemical pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid derivative with similar chemical properties.

    p-Hydroxybenzoic Acid: Shares the hydroxybenzoic acid core structure.

    Protocatechuic Acid: Contains additional hydroxyl groups on the aromatic ring.

Uniqueness

Benzoic acid, o-hydroxy-, 3-(2,4,6-trimethylpiperidino)propyl ester, hydrochloride is unique due to the presence of the piperidino propyl ester group, which imparts distinct chemical and biological properties

Properties

CAS No.

67032-07-9

Molecular Formula

C18H28ClNO3

Molecular Weight

341.9 g/mol

IUPAC Name

3-(2,4,6-trimethylpiperidin-1-ium-1-yl)propyl 2-hydroxybenzoate;chloride

InChI

InChI=1S/C18H27NO3.ClH/c1-13-11-14(2)19(15(3)12-13)9-6-10-22-18(21)16-7-4-5-8-17(16)20;/h4-5,7-8,13-15,20H,6,9-12H2,1-3H3;1H

InChI Key

CNBJWXXSAPJRFH-UHFFFAOYSA-N

Canonical SMILES

CC1CC([NH+](C(C1)C)CCCOC(=O)C2=CC=CC=C2O)C.[Cl-]

Origin of Product

United States

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